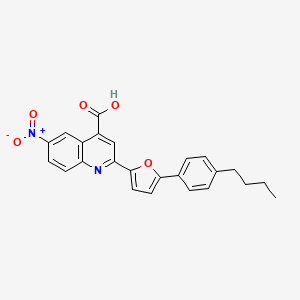
CID 19904538
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[(4-ethenylphenyl)methyl]silane: is an organosilicon compound with the molecular formula C₉H₁₀Cl₂Si. It is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-ethenylphenyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Dichloro[(4-ethenylphenyl)methyl]silane can be synthesized through the reaction of 4-ethenylbenzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of dichloro[(4-ethenylphenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: Dichloro[(4-ethenylphenyl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or radicals.
Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in aprotic solvents such as tetrahydrofuran or dichloromethane.
Addition Reactions: Electrophiles such as hydrogen halides or radicals generated from radical initiators can be used. These reactions are often conducted under inert atmosphere conditions to prevent unwanted side reactions.
Hydrolysis: Water or aqueous solutions are used, and the reaction is usually carried out at room temperature.
Major Products Formed:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Addition Reactions: Products depend on the specific electrophile or radical used but generally result in the addition of the electrophile or radical to the ethenyl group.
Hydrolysis: The primary products are silanols and hydrochloric acid.
科学研究应用
Chemistry: Dichloro[(4-ethenylphenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of functionalized silanes for use in materials science and surface modification.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility or to introduce specific functional groups for further bioconjugation.
Medicine: While not directly used as a drug, dichloro[(4-ethenylphenyl)methyl]silane can be utilized in the synthesis of silicon-based drug delivery systems or as a reagent in the preparation of pharmaceutical intermediates.
Industry: In industrial applications, dichloro[(4-ethenylphenyl)methyl]silane is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants.
作用机制
The mechanism of action of dichloro[(4-ethenylphenyl)methyl]silane primarily involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The ethenyl group can undergo addition reactions with electrophiles or radicals, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
相似化合物的比较
Dichloro(methyl)phenylsilane: Similar structure but with a phenyl group instead of a 4-ethenylphenyl group.
Dichloro(phenyl)vinylsilane: Contains a vinyl group attached to the silicon atom instead of a methyl group.
Dichloro(ethyl)phenylsilane: Contains an ethyl group instead of a methyl group.
Uniqueness: Dichloro[(4-ethenylphenyl)methyl]silane is unique due to the presence of the 4-ethenylphenyl group, which provides additional reactivity through the ethenyl moiety. This allows for a broader range of chemical transformations compared to similar compounds that lack this functional group.
属性
分子式 |
C9H9Cl2Si |
|---|---|
分子量 |
216.16 g/mol |
InChI |
InChI=1S/C9H9Cl2Si/c1-2-8-3-5-9(6-4-8)7-12(10)11/h2-6H,1,7H2 |
InChI 键 |
HSXNRTVFCZHQLQ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C[Si](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



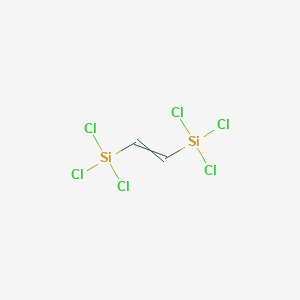
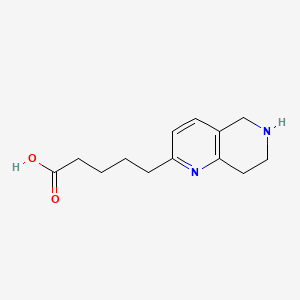
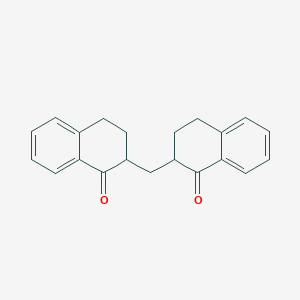
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
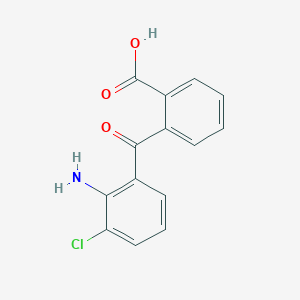
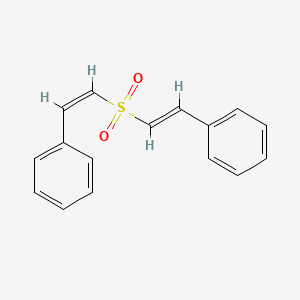
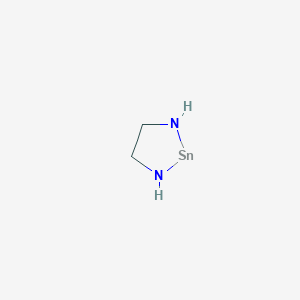
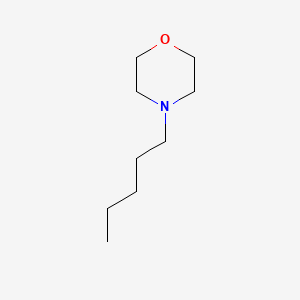
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)

